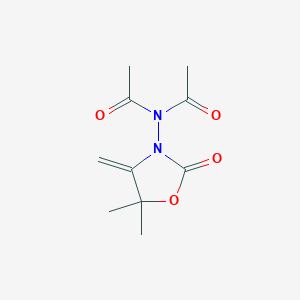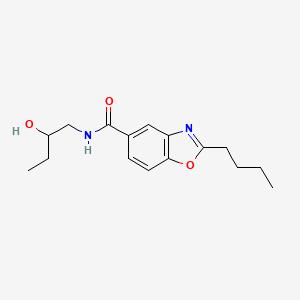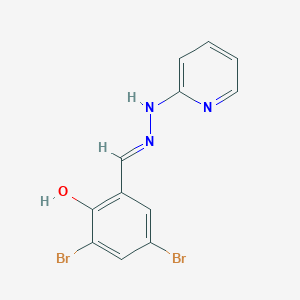
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide, also known as Linezolid, is an antibiotic that is used to treat infections caused by Gram-positive bacteria. It was first discovered in the late 1990s and was approved by the FDA in 2000. Linezolid is a member of the oxazolidinone class of antibiotics and is an important tool in the fight against antibiotic-resistant bacteria.
作用机制
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide works by inhibiting bacterial protein synthesis. It binds to a specific site on the bacterial ribosome, preventing the formation of the initiation complex that is necessary for protein synthesis. This prevents the bacteria from producing the proteins that are necessary for their survival and reproduction.
Biochemical and Physiological Effects:
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been shown to have minimal effects on human cells and tissues. It does not interfere with human protein synthesis and does not have significant toxicity at therapeutic doses. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can have some side effects such as headache, nausea, and diarrhea.
实验室实验的优点和局限性
One advantage of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is its effectiveness against antibiotic-resistant bacteria. This makes it a valuable tool for researchers studying antibiotic resistance. However, N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is relatively expensive compared to other antibiotics, which can limit its use in some research settings.
未来方向
There are several areas of research that are currently being explored with regards to N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide. One area of interest is the development of new derivatives of N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may have improved effectiveness against certain bacterial strains. Another area of research is the development of new methods for synthesizing N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide that may be more efficient or cost-effective. Additionally, there is ongoing research into the mechanisms of antibiotic resistance and how N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide can be used to combat this growing problem.
合成方法
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material for the synthesis is 4-cyanobenzaldehyde, which is reacted with ethyl acetoacetate to form a compound called 5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. This compound is then reacted with acetic anhydride to form N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine. The final step in the synthesis involves the reaction of N-acetyl-5,5-dimethyl-2,4-dioxo-1,3-oxazolidine with a compound called 4-methyl-2-oxo-1,3-oxazolidine to form N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide.
科学研究应用
N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has been extensively studied for its effectiveness against various bacterial infections. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), two bacteria that are resistant to many other antibiotics. N-acetyl-N-(5,5-dimethyl-4-methylene-2-oxo-1,3-oxazolidin-3-yl)acetamide has also been used to treat pneumonia, skin infections, and other bacterial infections.
属性
IUPAC Name |
N-acetyl-N-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-6-10(4,5)16-9(15)11(6)12(7(2)13)8(3)14/h1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOJBWRLKZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl [(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5962537.png)

![{4-benzyl-1-[(4-ethyl-1-piperazinyl)acetyl]-4-piperidinyl}methanol](/img/structure/B5962547.png)
![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)
![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5962604.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)